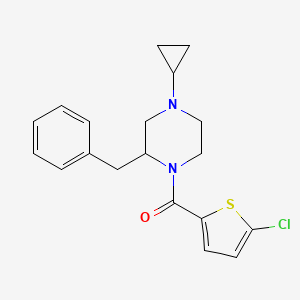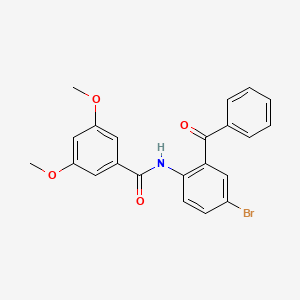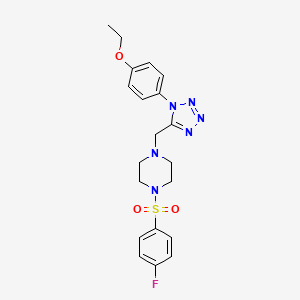![molecular formula C19H24N4O7S B2922961 N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide CAS No. 926118-37-8](/img/structure/B2922961.png)
N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide, also known as CNS 7056, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CNS 7056 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that plays a crucial role in immune responses and inflammation.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative disorders. The P2X7 receptor is known to play a crucial role in the immune response and inflammation, and this compound 7056 has been shown to selectively block this receptor. In preclinical studies, this compound 7056 has demonstrated anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
作用機序
N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 selectively blocks the P2X7 receptor, which is a ligand-gated ion channel that is expressed on immune cells and plays a crucial role in the immune response and inflammation. When activated, the P2X7 receptor allows the influx of calcium ions and triggers the release of pro-inflammatory cytokines. By blocking the P2X7 receptor, this compound 7056 inhibits the release of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects:
This compound 7056 has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. In a mouse model of multiple sclerosis, this compound 7056 reduced inflammation and prevented the development of neurological symptoms. In a rat model of traumatic brain injury, this compound 7056 reduced brain inflammation and improved cognitive function. Additionally, this compound 7056 has been shown to reduce the production of reactive oxygen species and prevent oxidative stress, which is a common feature of many neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 is its selective blocking of the P2X7 receptor, which reduces the risk of off-target effects. Additionally, this compound 7056 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of this compound 7056 is its relatively low solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound 7056 has been shown to have neuroprotective effects and may help to prevent the progression of these diseases. Additionally, this compound 7056 may have potential applications in cancer immunotherapy, as the P2X7 receptor is known to play a role in tumor immunity. Further research is needed to fully understand the potential therapeutic applications of this compound 7056.
合成法
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide 7056 involves the reaction of 1-cyanocyclohexylamine with 2-(4-morpholinosulfonyl-2-nitrophenoxy) acetic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The reaction yields this compound 7056 as a white solid with a purity of over 98%.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-morpholin-4-ylsulfonyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O7S/c20-14-19(6-2-1-3-7-19)21-18(24)13-30-17-5-4-15(12-16(17)23(25)26)31(27,28)22-8-10-29-11-9-22/h4-5,12H,1-3,6-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCVRXNEOHYOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

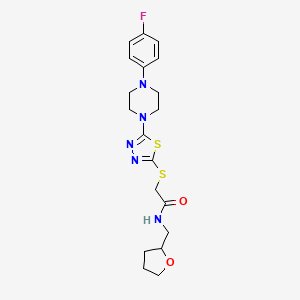
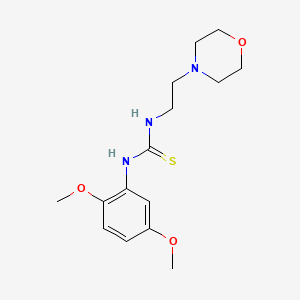
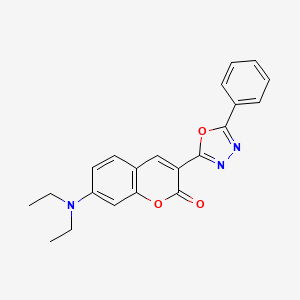

![Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922887.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2922891.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922892.png)

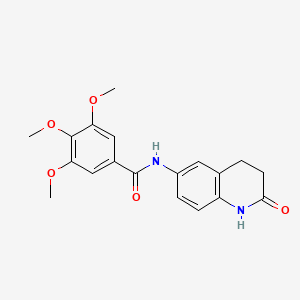
![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)
